G6PI 325-339 (human)

描述

BenchChem offers high-quality G6PI 325-339 (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about G6PI 325-339 (human) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

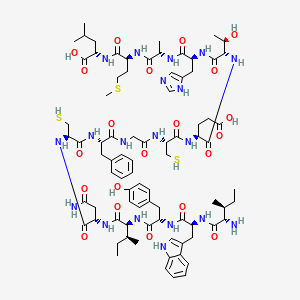

C82H117N19O21S3 |

|---|---|

分子量 |

1801.1 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C82H117N19O21S3/c1-10-42(5)66(84)79(118)95-57(32-48-35-86-52-20-16-15-19-51(48)52)74(113)94-56(31-47-21-23-50(103)24-22-47)76(115)100-67(43(6)11-2)80(119)97-59(34-63(83)104)75(114)99-62(39-124)78(117)93-55(30-46-17-13-12-14-18-46)70(109)87-37-64(105)90-61(38-123)77(116)92-53(25-26-65(106)107)72(111)101-68(45(8)102)81(120)96-58(33-49-36-85-40-88-49)73(112)89-44(7)69(108)91-54(27-28-125-9)71(110)98-60(82(121)122)29-41(3)4/h12-24,35-36,40-45,53-62,66-68,86,102-103,123-124H,10-11,25-34,37-39,84H2,1-9H3,(H2,83,104)(H,85,88)(H,87,109)(H,89,112)(H,90,105)(H,91,108)(H,92,116)(H,93,117)(H,94,113)(H,95,118)(H,96,120)(H,97,119)(H,98,110)(H,99,114)(H,100,115)(H,101,111)(H,106,107)(H,121,122)/t42-,43-,44-,45+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-,67-,68-/m0/s1 |

InChI 键 |

XEWBCSVXYCLOTK-NPTUGYGDSA-N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

规范 SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC5=CN=CN5)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)O)N |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Characterization of the Arthritogenic Peptide G6PI 325-339 (human): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, characterization, and experimental utilization of the human glucose-6-phosphate isomerase (G6PI) peptide fragment 325-339. This 15-amino-acid peptide has been identified as a potent arthritogenic epitope, capable of inducing an autoimmune arthritis in susceptible mouse strains that recapitulates key features of human rheumatoid arthritis. This document details the seminal studies that identified this peptide, its immunological properties, and its role in T-helper cell differentiation. Furthermore, it provides comprehensive experimental protocols for the induction of G6PI 325-339-induced arthritis, a valuable animal model for the investigation of autoimmune disease pathogenesis and the evaluation of novel therapeutic agents. Quantitative data from key characterization studies are summarized, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important research tool.

Discovery of G6PI 325-339 as a Major Arthritogenic Epitope

The identification of G6PI 325-339 as a key driver of autoimmune arthritis emerged from systematic epitope mapping studies in DBA/1 mice, a strain susceptible to collagen-induced arthritis. Researchers sought to pinpoint the specific regions of the human G6PI protein recognized by arthritogenic T-cells.

The discovery process involved the synthesis of a library of overlapping peptides spanning the entire human G6PI amino acid sequence.[1] These peptides were then screened for their ability to stimulate G6PI-primed CD4+ T-cells to produce pro-inflammatory cytokines, namely interferon-gamma (IFN-γ) and interleukin-17 (IL-17), which are known to be critically involved in the pathogenesis of rheumatoid arthritis.[1]

Among the candidate peptides, the 20-mer peptide containing the core sequence of what is now known as G6PI 325-339 was found to be the most potent inducer of both IFN-γ and IL-17 production.[1] Subsequent immunization of DBA/1 mice with the synthesized 15-amino-acid peptide, human G6PI 325-339, successfully induced a polyarthritis that was clinically and histologically similar to the arthritis induced by the full-length human G6PI protein.[1][2] This pivotal finding established G6PI 325-339 as a major arthritogenic T-cell epitope.[1]

Experimental Workflow: Epitope Identification

Characterization of G6PI 325-339-Induced Arthritis

Subsequent to its discovery, G6PI 325-339 has been extensively characterized as a tool to induce a robust and reproducible model of autoimmune arthritis in various mouse strains, including DBA/1 and C57BL/10 mice.[3][4] The disease induced by this peptide is dependent on both T-cells and B-cells and is associated with the major histocompatibility complex (MHC) class II.[4]

A key feature of the immune response to human G6PI 325-339 is the activation and differentiation of T-helper cells into Th1 and Th17 lineages.[4] T-cells primed with the human G6PI 325-339 peptide have been shown to cross-react with the endogenous murine G6PI protein, a critical step in the breakdown of self-tolerance and the initiation of the autoimmune attack on the joints.[4]

The development of arthritis following immunization with G6PI 325-339 is characterized by a symmetrical polyarthritis with clinical signs, such as paw swelling and redness, typically appearing around day 8 post-immunization and peaking about day 14.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies characterizing G6PI 325-339-induced arthritis.

Table 1: Arthritis Induction with G6PI-Derived Peptides in DBA/1 Mice

| Peptide Immunogen | Dose (µg) | Incidence of Arthritis | Mean Max Clinical Score (per paw) |

| G6PI 85-99 | 50 | 79-100% | Lower than full-length G6PI |

| G6PI 325-339 | 50 | 79-100% | Lower than full-length G6PI |

| G6PI 469-483 | 50 | 79-100% | Lower than full-length G6PI |

| G6PI 65-79 | 50 | Low | Mild |

| G6PI 497-511 | 50 | Low | Mild |

| G6PI 517-531 | 50 | Low | Mild |

| Full-length G6PI | 400 | ~100% | Higher than peptide groups |

Data adapted from Bruns et al.[5]

Table 2: Cytokine Production by G6PI-Primed CD4+ T-cells in Response to G6PI 325-339

| Cytokine | Stimulation | Concentration (pg/mL) |

| IFN-γ | G6PI 325-339 | Markedly increased |

| IL-17 | G6PI 325-339 | Markedly increased |

Data inferred from Iwanami et al.[1]

Signaling Pathway in G6PI 325-339-Induced Arthritis

The pathogenesis of G6PI 325-339-induced arthritis is critically dependent on the IL-6/IL-17 signaling axis.[3] Upon immunization, the G6PI 325-339 peptide is presented by antigen-presenting cells (APCs) to naive CD4+ T-cells. In the presence of IL-6 and other polarizing cytokines, these T-cells differentiate into Th17 cells. Th17 cells, in turn, produce IL-17, a potent pro-inflammatory cytokine that acts on various cell types in the synovium to promote inflammation, neutrophil recruitment, and joint destruction. Th1 cells, characterized by the production of IFN-γ, also contribute to the inflammatory milieu. The cross-reactivity of these activated T-cells with self G6PI protein perpetuates the autoimmune response in the joints.

Experimental Protocols

The following are detailed protocols for the induction and assessment of arthritis using human G6PI 325-339.

Induction of G6PI 325-339-Induced Arthritis in DBA/1 Mice

Materials:

-

Human G6PI 325-339 peptide (synthesis grade)

-

Complete Freund's Adjuvant (CFA)

-

Phosphate-Buffered Saline (PBS), sterile

-

DBA/1 mice (6-10 weeks old)

-

Syringes and needles (27G or smaller)

-

Emulsification device (e.g., two-syringe method or vortexer)

Procedure:

-

Peptide Reconstitution: Reconstitute the lyophilized G6PI 325-339 peptide in sterile PBS to a final concentration of 1 mg/mL.

-

Emulsification: Prepare an emulsion by mixing the G6PI 325-339 solution with an equal volume of CFA. A stable emulsion is critical for a robust immune response. This can be achieved by vigorously vortexing or passing the mixture between two connected syringes until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

Immunization: Anesthetize the DBA/1 mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Inject 100 µL of the emulsion intradermally at the base of the tail. This delivers a dose of 50 µg of the G6PI 325-339 peptide.[6]

-

Monitoring: Begin monitoring the mice for clinical signs of arthritis daily from day 7 post-immunization.

Clinical Assessment of Arthritis

Procedure:

-

Visually inspect each of the four paws of the mice daily.

-

Score each paw based on a scale of 0-3 for swelling and redness, as described in the table below.[6]

-

The total clinical score for each mouse is the sum of the scores for all four paws (maximum score of 12).

Table 3: Clinical Scoring System for Arthritis

| Score | Description |

| 0 | No signs of inflammation |

| 1 | Slight swelling and/or redness of the paw or digits |

| 2 | Moderate swelling and redness of the paw |

| 3 | Severe swelling and redness of the entire paw and ankle |

Conclusion

The discovery and characterization of the human G6PI 325-339 peptide have provided a valuable and highly specific tool for the study of autoimmune arthritis. The ability to induce a T-cell-driven, B-cell-dependent arthritis with a single, well-defined peptide offers significant advantages for dissecting the molecular and cellular mechanisms of autoimmunity. The G6PI 325-339-induced arthritis model is a robust platform for investigating the roles of specific immune pathways, such as the IL-6/IL-17 axis, and for the preclinical evaluation of novel therapeutic strategies for rheumatoid arthritis and other autoimmune diseases. This technical guide provides a comprehensive resource for researchers seeking to utilize this important experimental system.

References

- 1. Arthritogenic T cell epitope in glucose-6-phosphate isomerase-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. Crucial role of the interleukin-6/interleukin-17 cytokine axis in the induction of arthritis by glucose-6-phosphate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Altered peptide ligands inhibit arthritis induced by glucose-6-phosphate isomerase peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunization with an immunodominant self-peptide derived from glucose-6-phosphate isomerase induces arthritis in DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the G6PI 325-339 Peptide: Sequence, Structure, and Immunological Role

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Glucose-6-phosphate isomerase (G6PI) peptide 325-339 is a well-characterized arthritogenic peptide derived from the ubiquitous metabolic enzyme G6PI. This peptide has been instrumental in the development of animal models of autoimmune arthritis, providing a valuable tool for investigating the cellular and molecular mechanisms that drive inflammatory joint disease. This technical guide provides a comprehensive overview of the G6PI 325-339 peptide, including its sequence, predicted structure, and its role in T-cell-mediated autoimmune responses. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in the field of autoimmune diseases.

Peptide Sequence and Physicochemical Properties

The G6PI 325-339 peptide is a 15-amino acid sequence. The human and murine sequences are highly homologous, differing by only two amino acids. This high degree of similarity is crucial for the cross-reactivity observed in animal models.

Table 1: Amino Acid Sequence of Human and Murine G6PI 325-339

| Species | Sequence (Single-Letter Code) | Sequence (Three-Letter Code) |

| Human | I-W-Y-I-N-C-F-G-C-E-T-H-A-M-L | Ile-Trp-Tyr-Ile-Asn-Cys-Phe-Gly-Cys-Glu-Thr-His-Ala-Met-Leu |

| Murine | I-W-Y-I-N-C-Y-G-C-E-T-H-A-L-L | Ile-Trp-Tyr-Ile-Asn-Cys-Tyr-Gly-Cys-Glu-Thr-His-Ala-Leu-Leu |

Predicted Three-Dimensional Structure

To date, no experimentally determined three-dimensional structure of the G6PI 325-339 peptide has been published. Therefore, a predictive modeling approach was employed using the PEP-FOLD3 server. The resulting model provides insights into the potential conformation of the peptide, which is critical for its interaction with Major Histocompatibility Complex (MHC) class II molecules and T-cell receptors (TCRs).

The predicted structure of human G6PI 325-339 suggests a relatively extended conformation with a central turn. This structure is crucial for its binding to the I-Aq MHC class II molecule, a key genetic susceptibility factor in the DBA/1 mouse model of arthritis. The presentation of this peptide by antigen-presenting cells (APCs) is the initial step in the activation of pathogenic T cells.

Immunological Activity and Signaling Pathways

The G6PI 325-339 peptide is a potent immunogen, capable of inducing a robust autoimmune response that leads to inflammatory arthritis. The primary mediators of this response are CD4+ T helper cells, particularly the Th1 and Th17 lineages.

T-Cell Activation and Differentiation

Immunization with G6PI 325-339 leads to the activation and differentiation of naive CD4+ T cells into pathogenic Th1 and Th17 cells. This process is initiated by the presentation of the peptide by APCs, such as dendritic cells and macrophages, in the context of MHC class II molecules. The interaction between the peptide-MHC complex and the TCR, along with co-stimulatory signals, triggers a signaling cascade that results in T-cell proliferation and cytokine production.

The Role of the G6PI 325-339 Peptide in the Pathogenesis of Rheumatoid Arthritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction. While the precise etiology of RA remains elusive, research into animal models has identified key autoantigens that trigger the pathogenic immune response. One such critical antigen is Glucose-6-Phosphate Isomerase (G6PI), a ubiquitous glycolytic enzyme. Specifically, the peptide fragment spanning amino acids 325-339 of human G6PI (hG6PI325-339) has been identified as a potent arthritogenic epitope in murine models of arthritis. This technical guide provides an in-depth analysis of the function of G6PI325-339 in RA pathogenesis, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways and experimental workflows.

Introduction

The study of autoimmune arthritis has been significantly advanced by animal models that recapitulate aspects of human rheumatoid arthritis. The K/BxN T-cell receptor transgenic mouse model was instrumental in first identifying G6PI as a key autoantigen.[1] In this model, a systemic autoimmune response to G6PI leads to the production of arthritogenic IgG antibodies.[1] Subsequent research demonstrated that immunization with G6PI could induce a severe, symmetrical peripheral polyarthritis in genetically unaltered mice, such as the DBA/1 and C57BL/10 strains.[1][2] Within the full-length G6PI protein, specific T-cell epitopes have been pinpointed as the primary drivers of this autoimmune response. The peptide G6PI325-339 has emerged as a major immunodominant and arthritogenic epitope.[3][4] This guide will focus on the critical role of this specific peptide in initiating and propagating the inflammatory cascade in experimental arthritis.

Quantitative Data on the Arthritogenic Potential of G6PI Peptides

Immunization of susceptible mouse strains with G6PI325-339 consistently induces arthritis. The incidence and severity of the disease, however, can vary compared to immunization with the full-length protein or other G6PI-derived peptides.

| Peptide Immunogen | Mouse Strain | Incidence of Arthritis (%) | Mean Max Clinical Score (± SEM) | Day of Onset (Mean) | Reference |

| G6PI325–339 | DBA/1 | 79-100 | 5.8 ± 1.2 | Delayed | [3] |

| G6PI85–99 | DBA/1 | 79-100 | 4.5 ± 0.9 | Delayed | [3] |

| G6PI469–483 | DBA/1 | 79-100 | 4.2 ± 1.1 | Delayed | [3] |

| G6PI65–79 | DBA/1 | Low/Varying | Mild | - | [3] |

| G6PI497–511 | DBA/1 | Low/Varying | Mild | - | [3] |

| G6PI517–531 | DBA/1 | Low/Varying | Mild | - | [3] |

| Full-length G6PI | DBA/1 | 100 | 10.5 ± 1.5 | - | [3] |

| hG6PI325-339 | C57BL/10 | Induced Arthritis | - | - | [2] |

Table 1: Arthritis Induction in DBA/1 Mice Following Immunization with G6PI Peptides. Data summarized from multiple experiments. Clinical scores are significantly lower for peptide-immunized groups compared to the full-length G6PI group (P < 0.05).[3]

Immunization with G6PI325-339 also elicits a distinct humoral response compared to other peptides and the full-length protein.

| Immunogen | G6PI-specific IgM | G6PI-specific IgG1 | G6PI-specific IgG2a | G6PI-specific IgG2b | G6PI-specific IgG3 | G6PI-specific IgA | Reference |

| G6PI325–339 | Detected | Small amounts detected | Not detected | Small amounts detected | Not detected | Not detected | [3] |

| G6PI85–99 | Detected (low) | Not detected | Not detected | Not detected | Not detected | Not detected | [3] |

| G6PI469–483 | Detected (low) | Not detected | Not detected | Not detected | Not detected | Not detected | [3] |

| Full-length G6PI | High Titer | High Titer | High Titer | High Titer | High Titer | Not detected | [3] |

Table 2: G6PI-Specific Immunoglobulin Isotypes in Sera of Immunized DBA/1 Mice. Sera were collected on day 12 post-immunization.[3]

Signaling Pathways and Pathogenic Mechanisms

The arthritogenic activity of G6PI325-339 is centered on its ability to activate CD4+ T helper (Th) cells, which in turn orchestrate a downstream inflammatory cascade involving B cells and innate immune cells.

T-Cell Activation and Differentiation

The G6PI325-339 peptide is presented by antigen-presenting cells (APCs) via the Major Histocompatibility Complex (MHC) class II molecule I-Aq in DBA/1 mice.[4][5] This interaction stimulates G6PI325-339-specific CD4+ T cells. A key finding is that these activated T cells differentiate into pro-inflammatory Th1 and Th17 lineages.[2][5][6]

-

Th17 Cells: These cells are characterized by the production of Interleukin-17 (IL-17).[4][5][6] The induction of arthritis by G6PI325-339 is highly dependent on IL-17, as administration of an anti-IL-17 monoclonal antibody significantly ameliorates the disease.[4][5]

-

Th1 Cells: These cells produce Interferon-gamma (IFN-γ). Both IFN-γ and IL-17 are prominently produced by T cells stimulated with hG6PI325-339.[4][5]

The activated G6PI-specific Th cells also produce TNF-α and RANKL, cytokines crucial for inflammation and bone erosion, respectively.[3][7]

References

- 1. The role and clinical implications of G6PI in experimental models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunization with an immunodominant self-peptide derived from glucose-6-phosphate isomerase induces arthritis in DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arthritogenic T cell epitope in glucose-6-phosphate isomerase-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arthritogenic T cell epitope in glucose-6-phosphate isomerase-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Altered peptide ligands inhibit arthritis induced by glucose-6-phosphate isomerase peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Mechanism of Action of G6PI 325-339 in Inducing Autoimmune Arthritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of the Glucose-6-Phosphate Isomerase (G6PI) peptide 325-339 in inducing autoimmune arthritis in preclinical models. G6PI-induced arthritis is a valuable model for studying the transition from systemic autoimmunity to organ-specific inflammation, mirroring aspects of rheumatoid arthritis. This document details the cellular and molecular players, signaling pathways, and experimental methodologies crucial for researchers in immunology and drug development. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols and mandatory visualizations of key pathways and workflows are provided to facilitate experimental design and interpretation.

Introduction

Glucose-6-phosphate isomerase (G6PI) is a ubiquitous intracellular enzyme that can become a target of the autoimmune response, leading to inflammatory arthritis. The arthritogenic potential of G6PI was first identified in the K/BxN T-cell receptor transgenic mouse model.[1][2] Subsequent studies have demonstrated that immunization with G6PI, and specifically the peptide fragment 325-339, can induce a robust, T-cell-dependent polyarthritis in genetically unaltered mice, particularly in strains like DBA/1.[3][4] This model is highly relevant for studying the pathogenesis of autoimmune diseases as it demonstrates how a systemic autoimmune response to a non-cartilaginous antigen can manifest as joint-specific inflammation.[1][4]

The G6PI 325-339 peptide is a key immunodominant epitope that drives the activation of autoreactive T cells, initiating a cascade of events involving B cells, pro-inflammatory cytokines, and innate immune cells, ultimately leading to synovial inflammation and joint destruction.[5] The disease phenotype, whether acute or chronic, is heavily influenced by the genetic background of the mouse strain.[6][7]

Core Mechanism of Action

The induction of autoimmune arthritis by G6PI 325-339 is a multi-step process involving both the adaptive and innate immune systems. The central pathogenic event is the activation of G6PI 325-339-specific CD4+ T helper cells.

T-Cell Activation and Differentiation

Upon immunization with G6PI 325-339 in complete Freund's adjuvant (CFA), antigen-presenting cells (APCs), such as dendritic cells and macrophages, process and present the peptide on MHC class II molecules to naive CD4+ T cells in the draining lymph nodes.[2] This interaction, along with co-stimulatory signals, triggers the activation and differentiation of G6PI 325-339-specific T cells into pro-inflammatory effector subsets, primarily T helper 1 (Th1) and T helper 17 (Th17) cells.[5]

-

Th1 cells are characterized by the production of interferon-gamma (IFN-γ), which plays a complex, context-dependent role in this model. While some studies suggest a pro-inflammatory role for IFN-γ in the early stages of G6PI-induced arthritis, others indicate it may have a suppressive effect on IL-17 production.[8][9]

-

Th17 cells , which produce interleukin-17 (IL-17), are critical drivers of inflammation and joint pathology in G6PI-induced arthritis.[2] IL-17 promotes the recruitment of neutrophils to the joints and stimulates synovial fibroblasts and chondrocytes to produce other pro-inflammatory mediators.

B-Cell Involvement and Autoantibody Production

Activated G6PI 325-339-specific CD4+ T cells provide help to autoreactive B cells, leading to their proliferation and differentiation into plasma cells that produce anti-G6PI antibodies.[4][7] While immunization with the G6PI 325-339 peptide alone may only induce low levels of anti-G6PI antibodies, these antibodies, particularly of the IgG isotype, are thought to contribute to the pathology.[10] In the full-length G6PI protein-induced model, anti-G6PI antibodies are essential.[7]

Effector Phase in the Joints

The effector phase of G6PI 325-339-induced arthritis occurs within the joints and is mediated by a combination of cellular and humoral factors:

-

Immune Complex Deposition and Complement Activation: Anti-G6PI IgG antibodies can form immune complexes with G6PI, which is present in the joints. These immune complexes can deposit on the cartilage surface and activate the complement cascade, leading to the generation of pro-inflammatory anaphylatoxins (C3a, C5a) that recruit inflammatory cells.[1][11]

-

Fcγ Receptor Engagement: Immune complexes also engage activating Fcγ receptors (FcγRI and FcγRIII) on innate immune cells such as macrophages, neutrophils, and mast cells.[4] This engagement triggers the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and destructive enzymes. The inhibitory FcγRIIB plays a regulatory role, as its absence leads to more severe arthritis.[4]

-

Cytokine Milieu: The inflamed synovium is characterized by a rich milieu of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-17, which perpetuate the inflammatory cascade, leading to synovial hyperplasia (pannus formation), cartilage degradation, and bone erosion.[1]

Caption: Mechanism of G6PI 325-339-induced arthritis.

Quantitative Data Presentation

The severity and incidence of G6PI 325-339-induced arthritis are dependent on several factors, including the mouse strain, the dose of the peptide, and the specific experimental conditions. The following tables summarize key quantitative data from representative studies.

Table 1: Arthritis Incidence and Severity in Different Mouse Strains Immunized with G6PI or G6PI Peptides

| Mouse Strain | Immunogen | Dose | Incidence (%) | Mean Max. Arthritis Score (± SEM/SD) | Disease Course | Reference(s) |

| DBA/1 | G6PI protein | 400 µg | 100 | Not specified | Acute | [6][7] |

| DBA/1 | G6PI protein | 200 µg | 100 | Not specified | Acute | [6][7] |

| DBA/1 | G6PI protein | 100 µg | 89 | Not specified | Acute | [6][7] |

| C3H.NB | G6PI protein | 200 µg | Not specified | Higher than DBA/1 | Chronic | [7] |

| C57BL/10 | G6PI protein | 200 µg | Very low/None | Very mild | Resistant | [6][7] |

| DBA/1 | G6PI 325-339 | 50 µg | 100 | ~6 | Acute | [10] |

| DBA/1 | G6PI 325-339 | 10 µg | ~100 | ~15 (with pertussis toxin) | Acute | [1] |

| C57BL/10 | G6PI 325-339 | 10 µg | ~80 | ~10 | Acute | [5] |

Table 2: Anti-G6PI Antibody Response after Immunization

| Mouse Strain | Immunogen | Antibody Isotypes Detected | Correlation with Arthritis Severity | Reference(s) |

| DBA/1 | G6PI protein | High titers of IgG1, IgG2a, IgG2b, IgM | Not always | [7][10] |

| C3H.NB | G6PI protein | High titers of all IgG isotypes | Strong correlation | [7] |

| DBA/1 | G6PI 325-339 | Low levels of IgG1 and IgG2b, IgM | Not specified | [10] |

Table 3: Key Cytokines Involved in G6PI 325-339-Induced Arthritis

| Cytokine | Primary Cellular Source(s) | Key Function(s) in Arthritis Pathogenesis | Reference(s) |

| IL-17 | Th17 cells | Neutrophil recruitment, induction of pro-inflammatory mediators from synoviocytes | [2] |

| IFN-γ | Th1 cells | Macrophage activation, complex role (can be pro- or anti-inflammatory) | [8] |

| TNF-α | Macrophages, T cells | Pro-inflammatory, promotes synovitis and joint destruction | [1] |

| IL-6 | Macrophages, synovial fibroblasts | Pro-inflammatory, promotes Th17 differentiation, stimulates acute phase response | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study G6PI 325-339-induced arthritis.

Induction of G6PI 325-339 Arthritis in DBA/1 Mice

This protocol describes the standard method for inducing arthritis using the G6PI 325-339 peptide.

-

Animals: Male DBA/1 mice, 7-8 weeks old.

-

Reagents:

-

G6PI 325-339 peptide (human sequence: IWYINCFGCETHAML), synthesized and purified (>95%).

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.

-

Pertussis toxin (optional, but enhances disease severity).

-

Sterile PBS.

-

-

Procedure:

-

Prepare the immunogen emulsion by mixing G6PI 325-339 peptide (dissolved in PBS at 1 mg/mL) with an equal volume of CFA to a final concentration of 10-50 µg of peptide per 100 µL of emulsion. Emulsify by sonication or vortexing until a stable emulsion is formed.

-

Anesthetize the mice and inject 100 µL of the emulsion intradermally at the base of the tail.

-

(Optional) Inject 200 ng of pertussis toxin intravenously or intraperitoneally on days 0 and 2 post-immunization.[1]

-

Monitor mice for signs of arthritis starting from day 7 post-immunization.

-

Caption: Workflow for G6PI 325-339 arthritis induction.

Clinical and Histological Scoring of Arthritis

-

Clinical Scoring:

-

Visually score each paw daily or every other day using a scale of 0-3 or 0-4, where:

-

0 = No swelling or erythema

-

1 = Mild swelling and/or erythema of the wrist/ankle or digits

-

2 = Moderate swelling and erythema

-

3 = Severe swelling and erythema of the entire paw

-

-

The maximum score per mouse is 12 or 16, depending on the scale used.

-

-

Histological Scoring: [12][13][14]

-

At the end of the experiment, euthanize the mice and collect the paws.

-

Fix the paws in 10% neutral buffered formalin, decalcify in EDTA, and embed in paraffin.

-

Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).

-

Score sections blindly for:

-

Inflammation: (0-3 scale) based on the number and density of infiltrating inflammatory cells in the synovium.

-

Pannus formation: (0-3 scale) based on the extent of synovial hyperplasia and invasion into the joint space.

-

Cartilage damage: (0-3 scale) based on loss of proteoglycans and cartilage erosion.

-

Bone erosion: (0-3 scale) based on the extent of bone resorption.

-

-

Measurement of Anti-G6PI 325-339 Antibodies by ELISA

-

Coating: Coat a 96-well ELISA plate with 1 µg/mL of G6PI 325-339 peptide in coating buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5) overnight at 4°C.[1]

-

Washing: Wash the plate 3-4 times with wash buffer (PBS with 0.05% Tween-20).

-

Blocking: Block non-specific binding sites with blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

-

Sample Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection Antibody: Add HRP-conjugated goat anti-mouse IgG (or specific isotypes like IgG1, IgG2a, IgG2b) and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Substrate: Add TMB substrate and incubate in the dark until a blue color develops.

-

Stop Reaction: Stop the reaction with 2N H2SO4.

-

Readout: Read the absorbance at 450 nm.

In Vitro T-Cell Proliferation and Cytokine Production Assay

-

Cell Preparation: At a desired time point post-immunization (e.g., day 12), harvest draining lymph nodes (inguinal, axillary, brachial) or spleens. Prepare a single-cell suspension.

-

Cell Culture: Plate 2 x 10^5 cells per well in a 96-well plate in complete RPMI-1640 medium.

-

Stimulation: Stimulate the cells with G6PI 325-339 peptide (5-20 µg/mL) or anti-CD3/CD28 antibodies (positive control) for 48-72 hours.

-

Proliferation Assay:

-

Add [3H]-thymidine or a non-radioactive proliferation reagent (e.g., BrdU, CFSE) for the last 18 hours of culture.

-

Measure incorporation according to the manufacturer's protocol.

-

-

Cytokine Analysis:

-

Collect supernatants after 24-48 hours of stimulation.

-

Measure cytokine levels (e.g., IFN-γ, IL-17) using a commercial ELISA kit or a multiplex bead-based assay (e.g., Luminex).[2]

-

Flow Cytometry for Th1/Th17 Cell Analysis

-

Cell Preparation: Prepare single-cell suspensions from draining lymph nodes or spleens as described above.

-

In Vitro Restimulation: Restimulate 1-2 x 10^6 cells for 4-6 hours with PMA (50 ng/mL), ionomycin (B1663694) (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers such as CD3, CD4.

-

Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit.

-

Intracellular Staining: Stain for intracellular cytokines using fluorescently labeled antibodies against IFN-γ (for Th1) and IL-17A (for Th17).

-

Acquisition and Analysis: Acquire the cells on a flow cytometer and analyze the data. Gate on CD3+CD4+ lymphocytes and then quantify the percentage of IFN-γ+ and IL-17A+ cells.

Caption: Gating strategy for Th1/Th17 analysis.

Conclusion

The G6PI 325-339-induced arthritis model is a powerful tool for dissecting the immunopathological mechanisms underlying autoimmune arthritis. This model highlights the critical interplay between autoreactive T cells, B cells, and the innate immune system in the transition from a systemic autoimmune response to localized joint inflammation. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers working to understand the complexities of autoimmune arthritis and to develop novel therapeutic interventions. Further investigation into the precise regulatory networks that control the activation and differentiation of G6PI-specific lymphocytes will undoubtedly provide new insights into the pathogenesis of rheumatoid arthritis and other autoimmune diseases.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. Induction of a B-cell-dependent chronic arthritis with glucose-6-phosphate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role and clinical implications of G6PI in experimental models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Induction of a B-cell-dependent chronic arthritis with glucose-6-phosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ameliorated course of glucose-6-phosphate isomerase (G6PI)-induced arthritis in IFN-γ receptor knockout mice exposes an arthritis-promoting role of IFN-γ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IFN-gamma regulates the requirement for IL-17 in proteoglycan-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunization with an immunodominant self-peptide derived from glucose-6-phosphate isomerase induces arthritis in DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 14. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Roles of T-Cells and B-Cells in Glucose-6-Phosphate Isomerase (325-339) Mediated Arthritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the cellular and humoral immune responses in a key experimental model of rheumatoid arthritis: arthritis induced by the Glucose-6-Phosphate Isomerase peptide 325-339 (G6PI 325-339). We dissect the intricate interplay between T-cells and B-cells in the initiation and progression of this autoimmune disease model. This document summarizes critical quantitative data from seminal studies, presents detailed experimental protocols for reproducing and extending this research, and visualizes the core immunological pathways and experimental workflows. The insights provided herein are intended to facilitate further research and the development of targeted therapeutics for autoimmune arthritis.

Introduction

Glucose-6-phosphate isomerase (G6PI), a ubiquitous glycolytic enzyme, has been identified as a target autoantigen in inflammatory arthritis.[1] The peptide fragment spanning amino acids 325-339 of human G6PI (hG6PI 325-339) is a potent arthritogenic epitope capable of inducing a robust, T-cell and B-cell dependent polyarthritis in susceptible mouse strains, such as DBA/1 and C57BL/10.[2][3] This model is particularly valuable as it allows for the study of autoimmune arthritis triggered by a single, defined peptide epitope, offering a window into the fundamental mechanisms of disease pathogenesis. Understanding the precise roles of T-lymphocytes and B-lymphocytes in response to this peptide is crucial for identifying novel therapeutic targets.

The Central Role of T-Cells in G6PI 325-339-Induced Arthritis

Immunization with the hG6PI 325-339 peptide elicits a strong T-cell response, which is the primary driver of the subsequent inflammatory cascade.[2] CD4+ T helper (Th) cells, in particular, are indispensable for both the induction and effector phases of the disease.[4]

T-Cell Subsets and Cytokine Milieu

The T-cell response to G6PI 325-339 is characterized by the activation and differentiation of specific Th subsets, most notably Th1 and Th17 cells.[3][5]

-

Th17 Cells: These cells are considered central to the pathogenesis of G6PI-induced arthritis.[2][6] Upon stimulation with G6PI 325-339, primed CD4+ T-cells produce significant amounts of IL-17.[2] The critical role of this cytokine is underscored by the finding that administration of an anti-IL-17 monoclonal antibody significantly ameliorates arthritis.[2][6]

-

Th1 Cells: Alongside IL-17, the Th1-associated cytokine Interferon-gamma (IFN-γ) is also prominently produced by T-cells in response to the G6PI peptide.[2][3]

The pro-inflammatory environment created by IL-17 and IFN-γ contributes to synovial inflammation, immune cell infiltration into the joints, and subsequent tissue damage.[5]

T-Cell Cross-Reactivity

A key pathogenic feature of this model is the cross-reactivity of T-cells primed with the human G6PI 325-339 peptide to the endogenous mouse G6PI protein.[2][3] This breach of self-tolerance is a critical step in the initiation of the autoimmune attack on the host's own tissues.

The Essential Contribution of B-Cells

While T-cells orchestrate the immune response, B-cells play a crucial, multifaceted role in G6PI 325-339-mediated arthritis. The disease is dependent on the presence of B-cells, as B-cell deficient mice are resistant to arthritis induction.[7][8]

Antigen Presentation

B-cells are highly efficient antigen-presenting cells (APCs). They can internalize G6PI, process it, and present the 325-339 epitope via MHC class II molecules to cognate CD4+ T-cells. This interaction is vital for the robust activation and expansion of arthritogenic T-cell populations.[9][10] Studies have shown that B-cell depletion leads to a drastic reduction in the number of G6PI-specific effector Th cells.[9]

Autoantibody Production

A cardinal feature of the B-cell response in this model is the production of anti-G6PI antibodies. T-cells, particularly Th17 cells primed with hG6PI 325-339, provide help to B-cells, leading to the generation of antibodies that recognize and bind to mouse G6PI.[2][6] These autoantibodies, including IgG1 and IgG2b isotypes, are detected in the serum of immunized mice and are deposited on the cartilage surface of the joints.[2][6][11] The formation of immune complexes in the joints can activate complement and engage Fcγ receptors on innate immune cells, amplifying the inflammatory response and contributing to tissue destruction.[12]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on G6PI 325-339-induced arthritis.

| Table 1: Arthritis Induction and Severity | |||

| Mouse Strain | Peptide | Incidence | Reference |

| DBA/1 | hG6PI 325-339 | 79-100% | [11] |

| C57BL/10 | hG6PI 325-339 | Arthritis Induced | [3] |

| B10.Q | hG6PI 325-339 | Arthritis Induced | [5] |

| Table 2: T-Cell Cytokine Production in Response to hG6PI 325-339 | ||

| Cytokine | Observation | Reference |

| IL-17 | Prominently induced | [2][6] |

| IFN-γ | Prominently induced | [2][6] |

| TNF-α | Increased levels | [5] |

| RANKL | Increased levels | [5] |

| Table 3: B-Cell Response and Antibody Production | ||

| Antibody Isotype | Observation | Reference |

| Anti-mouse G6PI IgG1 | Detected in sera | [11] |

| Anti-mouse G6PI IgG2b | Detected in sera | [11] |

| Anti-mouse G6PI IgM | Detected at low concentrations | [11] |

Experimental Protocols

Induction of G6PI 325-339 Peptide-Induced Arthritis

This protocol describes the induction of arthritis in DBA/1 mice, a commonly used susceptible strain.

-

Antigen Preparation: Synthesize the human G6PI peptide 325-339. Emulsify the peptide (e.g., 10-50 µg per mouse) in Complete Freund's Adjuvant (CFA) at a 1:1 ratio (v/v).[11][13]

-

Immunization: Inject 100-150 µl of the emulsion intradermally at the base of the tail of 8-10 week old DBA/1 mice.[13]

-

Adjuvant Boost: On days 0 and 2 post-immunization, inject 200 ng of pertussis toxin intraperitoneally to enhance the immune response.[13]

-

Arthritis Scoring: Monitor the mice regularly for signs of arthritis, typically starting from day 7 post-immunization. Score the severity of arthritis in each paw on a scale of 0-4 (0=no swelling, 1=swelling of one joint, 2=moderate swelling, 3=severe swelling, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.

T-Cell Restimulation and Cytokine Measurement

This protocol is for measuring the antigen-specific T-cell response from immunized mice.

-

Cell Isolation: On day 12 post-immunization, sacrifice the mice and prepare single-cell suspensions from the draining lymph nodes (inguinal and para-aortic).[11][14]

-

Cell Culture: Culture the lymph node cells (e.g., at 2 x 10^6 cells/ml) in complete RPMI-1640 medium.

-

Antigen Restimulation: Stimulate the cells with the G6PI 325-339 peptide (e.g., at 5 µg/ml) for 48-72 hours.[14]

-

Cytokine Analysis: Collect the culture supernatants and measure the concentration of cytokines such as IL-17 and IFN-γ using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[2][6]

Measurement of Anti-G6PI Antibodies

This protocol outlines the detection of G6PI-specific antibodies in the serum of immunized mice.

-

Serum Collection: Collect blood from the mice at various time points after immunization and prepare serum.

-

ELISA Plate Coating: Coat 96-well ELISA plates with recombinant mouse G6PI protein (e.g., at 1 µg/ml) overnight at 4°C.

-

Blocking: Block the plates with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Serum Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.

-

Detection: Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG isotypes (e.g., IgG1, IgG2a, IgG2b). Incubate for 1 hour at room temperature.

-

Development: After washing, add a TMB substrate solution and stop the reaction with sulfuric acid. Read the absorbance at 450 nm.

Visualizations: Pathways and Workflows

Signaling Pathway of T-Cell and B-Cell Interaction

Experimental Workflow for Studying G6PI-Induced Arthritis

Logical Relationship of Immune Components

References

- 1. The role and clinical implications of G6PI in experimental models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arthritogenic T cell epitope in glucose-6-phosphate isomerase-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunization with glucose-6-phosphate isomerase induces T cell-dependent peripheral polyarthritis in genetically unaltered mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. researchgate.net [researchgate.net]

- 8. Induction of a B-cell-dependent chronic arthritis with glucose-6-phosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. B Cell Depletion Reduces the Number of Autoreactive T Helper Cells and Prevents Glucose-6-Phosphate Isomerase-Induced Arthritis | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Immunization with an immunodominant self-peptide derived from glucose-6-phosphate isomerase induces arthritis in DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Altered peptide ligands inhibit arthritis induced by glucose-6-phosphate isomerase peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

An In-depth Technical Guide to the Immunogenicity of G6PI 325-339 Peptide in Different Mouse Strains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunogenicity of the glucose-6-phosphate isomerase (G6PI) peptide 325-339 in various mouse strains. This peptide has been identified as a key arthritogenic epitope in murine models of rheumatoid arthritis, making it a critical tool for studying the pathogenesis of autoimmune arthritis and for the preclinical evaluation of novel therapeutics.

Introduction

Glucose-6-phosphate isomerase (G6PI), a ubiquitous intracellular enzyme, can paradoxically become a target of the autoimmune response, leading to inflammatory arthritis. The peptide sequence 325-339 of human G6PI (hG6PI) has been identified as a major T-cell epitope capable of inducing arthritis in susceptible mouse strains.[1][2][3] Understanding the differential immunogenicity of this peptide across various mouse strains is crucial for elucidating the genetic and immunological factors that control autoimmune responses. This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological processes.

Immunogenicity and Arthritogenicity in Different Mouse Strains

The susceptibility to G6PI 325-339-induced arthritis is strongly linked to the Major Histocompatibility Complex (MHC) haplotype of the mouse strain. DBA/1 (H-2q) and C57BL/10 (H-2b) mice are two of the most commonly studied strains, exhibiting distinct responses to immunization with this peptide.

Table 1: Arthritis Induction with G6PI 325-339 Peptide in Different Mouse Strains

| Mouse Strain | MHC Haplotype | Peptide Used | Adjuvant | Arthritis Incidence | Mean Arthritis Score (Peak) | Key Observations | Reference |

| DBA/1 | H-2q | hG6PI 325-339 | Complete Freund's Adjuvant (CFA) | >95% | ~8-12 (on a 16-point scale) | Severe, symmetric polyarthritis. Onset around day 8-10, peak at day 14.[3][4] | [3][4][5] |

| DBA/1 | H-2q | hG6PI 325-339 | CFA + Pertussis Toxin | High | Severe | Pertussis toxin can enhance disease severity and incidence.[2][4] | [2][4] |

| C57BL/10 | H-2b | hG6PI 325-339 | Complete Freund's Adjuvant (CFA) | Moderate | Lower than DBA/1 | First C57BL background strain shown to be susceptible. Disease is T and B cell-dependent.[6][7] | [6][7] |

| B6.NQ | H-2q | G6PI 325-339 | Complete Freund's Adjuvant (CFA) | High | Similar to DBA/1 | Polyarthritis develops with symptoms appearing around day 10.[8] | [8] |

| Ncf1/ (on C57BL/10) | H-2b | hG6PI 325-339 | Complete Freund's Adjuvant (CFA) | Increased | More severe than wild-type | Mutation in Ncf1, which abolishes NADPH oxidase 2 complex oxidative burst, increases severity.[6][7] | [6][7] |

| Ncf1/ (on C57BL/10) | H-2b | mG6PI 325-339 | Complete Freund's Adjuvant (CFA) | Susceptible | Arthritogenic | These mice also develop arthritis upon immunization with the murine version of the peptide.[6][7] | [6][7] |

Table 2: Cellular and Humoral Responses to G6PI 325-339 Peptide

| Mouse Strain | T-Cell Response | Key Cytokines | B-Cell Response | Antibody Isotypes | Reference |

| DBA/1 | Strong proliferation of CD4+ T cells. | IFN-γ, IL-17.[1][3] | Anti-mouse G6PI antibody production.[1] | IgG1, IgG2a, IgG2b.[4] | [1][3][4] |

| C57BL/10 | Th1 and Th17 cells primed with hG6PI 325-339 cross-react with murine G6PI protein.[6][7] | Not specified | Minimal antibody responses to G6PI protein and peptides.[6][7] | Not specified | [6][7] |

| B6.NQ | Not specified | Not specified | Not specified | Not specified | [8] |

Experimental Protocols

Detailed methodologies are critical for the reproducibility of G6PI 325-339-induced arthritis models.

-

Peptide Synthesis: The human G6PI 325-339 peptide (sequence: IWYINCFGCETHAML) and the corresponding mouse peptide are synthesized using standard solid-phase peptide synthesis methods.[2] Purity should be assessed by high-performance liquid chromatography (HPLC).

-

Emulsification: The peptide is emulsified with an equal volume of Complete Freund's Adjuvant (CFA).[2][9] For a final concentration of 100 µg of peptide in 100 µL, dissolve 1 mg of peptide in 500 µL of sterile phosphate-buffered saline (PBS) and emulsify with 500 µL of CFA. The emulsion is ready when a drop of it does not disperse in cold water.

-

Strain Selection: Use male DBA/1 or C57BL/10 mice, typically 8-10 weeks old.

-

Injection: Inject 100-150 µL of the peptide-CFA emulsion intradermally at the base of the tail.[2] Some protocols use subcutaneous injection.[4]

-

Co-adjuvants (Optional): For some protocols, particularly in DBA/1 mice, 200 ng of pertussis toxin is injected intraperitoneally on days 0 and 2 post-immunization to enhance the inflammatory response.[2]

-

Clinical Scoring: Arthritis development is monitored visually, typically every other day, starting from day 7 post-immunization. A common scoring system is as follows for each paw: 0 = no swelling or redness; 1 = swelling of one joint; 2 = swelling of more than one joint; 3 = severe swelling of the entire paw; 4 = ankylosis. The maximum score per mouse is 16.

-

Histological Analysis: At the end of the experiment, paws are collected, fixed in formalin, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Antigen-Specific T-Cell Proliferation and Cytokine Production:

-

On day 12 post-immunization, draining lymph nodes (inguinal and periaortic) are collected.[9]

-

Single-cell suspensions are prepared.

-

Cells are cultured in the presence of G6PI 325-339 peptide (5 µg/mL) or full-length G6PI protein (20 µg/mL).[9]

-

T-cell proliferation can be measured by thymidine (B127349) incorporation or CFSE dilution assays.

-

Supernatants are collected after 24-72 hours of culture to measure cytokine levels (IFN-γ, IL-17) by ELISA.[1][3]

-

-

Measurement of Anti-G6PI Antibodies:

-

Serum is collected from mice at various time points.

-

ELISA plates are coated with recombinant mouse G6PI protein.

-

Serially diluted serum samples are added, followed by detection with isotype-specific secondary antibodies (e.g., anti-mouse IgG1, IgG2a).[4]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes can aid in understanding the G6PI 325-339-induced arthritis model.

Caption: Signaling pathway of G6PI 325-339-induced arthritis.

Caption: Experimental workflow for G6PI 325-339-induced arthritis.

Caption: Relationship between mouse strain, MHC, and arthritis.

Conclusion

The G6PI 325-339 peptide is a potent arthritogen in susceptible mouse strains, providing a robust and reproducible model for studying autoimmune arthritis. The choice of mouse strain is critical, with DBA/1 (H-2q) mice exhibiting the most severe disease phenotype. The immunogenicity of this peptide is dependent on MHC class II presentation and involves both Th1 and Th17 effector pathways, as well as B-cell-mediated antibody production. The detailed protocols and data presented in this guide offer a valuable resource for researchers aiming to utilize this model in their studies of rheumatoid arthritis and for the development of novel immunomodulatory therapies.

References

- 1. Arthritogenic T cell epitope in glucose-6-phosphate isomerase-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Altered peptide ligands inhibit arthritis induced by glucose-6-phosphate isomerase peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 4. Immunization with an immunodominant self-peptide derived from glucose-6-phosphate isomerase induces arthritis in DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adoptive Immunotherapy of iNKT Cells in Glucose-6-Phosphate Isomerase (G6PI)-Induced RA Mice [jove.com]

- 6. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. scispace.com [scispace.com]

Cross-reactivity of Human G6PI 325-339 with Murine G6PI: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cross-reactivity between the human glucose-6-phosphate isomerase (G6PI) peptide 325-339 and its murine counterpart. This cross-reactivity is a critical component in the widely used G6PI-induced arthritis model, which serves as a valuable tool for studying the pathogenesis of autoimmune arthritis and for the preclinical evaluation of novel therapeutics.

Introduction to G6PI and Autoimmunity

Glucose-6-phosphate isomerase (G6PI), a ubiquitous intracellular enzyme in the glycolytic pathway, has been identified as a key autoantigen in a spontaneous model of inflammatory arthritis in K/BxN mice.[1][2] In this model, the development of arthritis is driven by autoantibodies against G6PI.[2][3] Subsequent research has demonstrated that immunization with human G6PI protein or specific peptides can induce arthritis in various mouse strains, including DBA/1 and C57BL/10 mice.[4][5][6] A crucial aspect of these models is the cross-reactivity of the murine immune system to the human G6PI protein and its peptides.

The human G6PI peptide 325-339 has been identified as a major T-cell epitope capable of inducing arthritis in mice.[7] The pathogenic mechanism involves the activation of T helper cells, particularly Th1 and Th17 cells, which then drive the subsequent B-cell response and antibody production against the endogenous murine G6PI.[4][7]

Peptide Sequence Homology

A high degree of homology exists between the human G6PI 325-339 peptide and the corresponding murine sequence, which is fundamental to the observed cross-reactivity. The amino acid sequences are as follows:

| Species | Sequence (Amino Acids 325-339) |

| Human | IWYINCFGCETHAML |

| Murine | IWYINCYGCETHALL |

As highlighted in the literature, these peptides share a 13 out of 15 amino acid identity, differing only at positions 331 (F/Y) and 338 (M/L).[7]

T-Cell Cross-Reactivity

The cellular basis for the cross-reactivity lies in the ability of T-cells primed against the human G6PI 325-339 peptide to recognize and be activated by the murine G6PI peptide presented by murine MHC class II molecules.

Qualitative Evidence of T-Cell Cross-Reactivity

Studies have demonstrated that draining lymph node cells from mice immunized with human G6PI 325-339 exhibit a distinct cross-reactive immune response to the murine G6PI 325-339 peptide, characterized by the production of IL-17.[7] This indicates that Th17 cells, which are known to play a critical role in the pathogenesis of autoimmune arthritis, are activated by both the human and murine peptides.[4][7]

Quantitative Analysis of T-Cell Cross-Reactivity

While the literature confirms the existence of T-cell cross-reactivity, specific quantitative data, such as comparative T-cell proliferation assays (e.g., stimulation indices) or detailed cytokine profiling (e.g., IFN-γ and IL-17 production levels) in response to both human and murine peptides, are not extensively reported in the reviewed literature. Researchers are encouraged to perform such quantitative analyses using the protocols outlined in Section 5 to further characterize the potency of the cross-reactive response.

B-Cell and Antibody Cross-Reactivity

The cross-reactive T-cell help subsequently leads to the production of autoantibodies that recognize and bind to endogenous murine G6PI.

Evidence of Cross-Reactive Antibody Production

Immunization with human G6PI 325-339 has been shown to lead to the production of anti-mouse G6PI antibodies.[7] These antibodies can be deposited on the cartilage surface of the joints, contributing to the inflammatory cascade and the development of arthritis.[7]

Quantitative Data on Cross-Reactive Antibodies

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cross-reactivity of human G6PI 325-339 with murine G6PI.

G6PI Peptide-Induced Arthritis in Mice

Objective: To induce an autoimmune arthritis model by immunizing mice with human G6PI 325-339 peptide.

Materials:

-

DBA/1 or C57BL/10 mice (female, 8-10 weeks old)

-

Human G6PI 325-339 peptide (IWYINCFGCETHAML), purity >95%

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Phosphate-buffered saline (PBS), sterile

-

Syringes and needles (27-30 gauge)

Procedure:

-

Prepare the peptide emulsion: Dissolve the human G6PI 325-339 peptide in sterile PBS at a concentration of 1 mg/ml. Emulsify this solution with an equal volume of CFA by vortexing or sonication until a stable, thick emulsion is formed.

-

Immunization: Inject 100 µl of the emulsion (containing 50 µg of peptide) intradermally at the base of the tail of each mouse.

-

Monitoring: Monitor the mice daily for signs of arthritis, including redness, swelling of the paws, and loss of grip strength. Clinical scoring can be performed on a scale of 0-4 for each paw, with a maximum score of 16 per mouse.

-

Histological Analysis: At the end of the experiment, sacrifice the mice and collect the paws for histological analysis to assess inflammation, pannus formation, and bone erosion.

T-Cell Proliferation Assay (CFSE-based)

Objective: To quantify the proliferation of T-cells from immunized mice in response to human and murine G6PI peptides.

Materials:

-

Spleens and draining lymph nodes (inguinal) from immunized and control mice

-

Human G6PI 325-339 and murine G6PI 325-339 peptides

-

RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Anti-CD3/CD28 antibodies (positive control)

-

Flow cytometer

Procedure:

-

Prepare single-cell suspensions from the spleens and draining lymph nodes of immunized mice.

-

Label the cells with CFSE according to the manufacturer's instructions.

-

Plate the CFSE-labeled cells in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Stimulate the cells with varying concentrations of human G6PI 325-339, murine G6PI 325-339, or anti-CD3/CD28 antibodies for 72-96 hours.

-

Harvest the cells and analyze the CFSE dilution by flow cytometry to determine the percentage of proliferating T-cells. The stimulation index can be calculated as the percentage of proliferating cells in the presence of the peptide divided by the percentage of proliferating cells in the absence of the peptide.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ and IL-17

Objective: To enumerate G6PI peptide-specific IFN-γ and IL-17 secreting T-cells.

Materials:

-

ELISpot plates pre-coated with anti-mouse IFN-γ and anti-mouse IL-17 capture antibodies

-

Spleen and draining lymph node cells from immunized mice

-

Human G6PI 325-339 and murine G6PI 325-339 peptides

-

Biotinylated anti-mouse IFN-γ and anti-mouse IL-17 detection antibodies

-

Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

-

Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

-

ELISpot reader

Procedure:

-

Prepare single-cell suspensions from the spleens and draining lymph nodes.

-

Add 2-5 x 10^5 cells per well to the pre-coated ELISpot plates.

-

Stimulate the cells with human G6PI 325-339, murine G6PI 325-339, or a positive control (e.g., Concanavalin A) for 24-48 hours at 37°C.

-

Wash the plates and add the biotinylated detection antibodies.

-

Incubate, wash, and then add the streptavidin-enzyme conjugate.

-

After a final wash, add the substrate and incubate until spots develop.

-

Stop the reaction and count the spots using an ELISpot reader.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-G6PI Antibodies

Objective: To measure the levels of cross-reactive anti-murine G6PI antibodies in the serum of mice immunized with human G6PI 325-339.

Materials:

-

96-well ELISA plates

-

Recombinant murine G6PI protein

-

Serum samples from immunized and control mice

-

HRP-conjugated anti-mouse IgG, IgG1, and IgG2a/b detection antibodies

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Coat the ELISA plates with recombinant murine G6PI (2-5 µg/ml in coating buffer) overnight at 4°C.

-

Wash the plates and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.

-

Wash the plates and add the HRP-conjugated detection antibodies.

-

Incubate for 1 hour, wash, and then add the TMB substrate.

-

Stop the reaction and measure the absorbance at 450 nm using a microplate reader. The antibody titers can be determined as the reciprocal of the highest dilution giving a positive signal.

Visualizations

The following diagrams illustrate key conceptual frameworks and experimental workflows described in this guide.

Caption: Signaling pathway of G6PI-induced autoimmunity.

Caption: Experimental workflow for assessing cross-reactivity.

Conclusion

The cross-reactivity between human G6PI 325-339 and its murine homolog is a well-established phenomenon that underpins a robust and relevant animal model of autoimmune arthritis. This in-depth technical guide provides the foundational knowledge, including peptide sequences, qualitative evidence of immune cross-reactivity, and detailed experimental protocols, to enable researchers to effectively utilize this model. Further quantitative characterization of the T-cell and B-cell cross-reactivity using the outlined methodologies will undoubtedly contribute to a more profound understanding of the immunopathological mechanisms of autoimmune diseases and aid in the development of novel therapeutic interventions.

References

- 1. Immunization with an immunodominant self-peptide derived from glucose-6-phosphate isomerase induces arthritis in DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved methods for predicting peptide binding affinity to MHC class II molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arthritogenic T cell epitope in glucose-6-phosphate isomerase-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Th1 and Th17 Cell Response Following G6PI 325-339 Immunization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the immunological events, with a focus on T helper 1 (Th1) and T helper 17 (Th17) cell responses, following immunization with the glucose-6-phosphate isomerase (G6PI) peptide 325-339. This model is a cornerstone for studying the pathogenesis of autoimmune arthritis and serves as a critical platform for the development of novel therapeutics.

The G6PI 325-339 Induced Arthritis Model

Immunization of susceptible mouse strains, such as the DBA/1, with the human G6PI peptide 325-339 (hG6PI₃₂₅₋₃₃₉) reliably induces a symmetric polyarthritis that shares key pathological features with human rheumatoid arthritis (RA).[1] The disease is T-cell dependent and is characterized by a robust inflammatory response targeting the joints.[2][3] The arthritogenic nature of this specific peptide, among others from the G6PI protein, has been consistently demonstrated, leading to high disease incidence.[4]

The typical experimental workflow involves immunization, monitoring for clinical signs of arthritis, and subsequent immunological analysis at peak disease, often around day 12-14 post-immunization.[4][5]

Figure 1. Standard experimental workflow for G6PI₃₂₅₋₃₃₉-induced arthritis.

Core Immunological Response: A Duality of Th1 and Th17 Cells

The development of arthritis following G6PI₃₂₅₋₃₃₉ immunization is driven by a potent antigen-specific CD4+ T-cell response. This response is not monolithic but is characterized by the differentiation of naive T cells into two key pro-inflammatory subsets: Th1 and Th17 cells.[2][3][6]

-

Th1 Cells: These cells are defined by their production of interferon-gamma (IFN-γ). In the context of arthritis, IFN-γ contributes to inflammation by activating macrophages and promoting cellular immune responses.

-

Th17 Cells: Characterized by the secretion of Interleukin-17 (IL-17), Th17 cells are potent inducers of tissue inflammation.[7] IL-17 recruits neutrophils to the joints and stimulates synovial cells to produce other inflammatory mediators, directly contributing to cartilage and bone destruction.[5]

Studies have shown that upon ex vivo re-stimulation with the G6PI₃₂₅₋₃₃₉ peptide, draining lymph node cells from immunized mice produce significant amounts of both IFN-γ and IL-17, confirming the presence of a mixed Th1/Th17 response.[4][7]

Signaling Pathways in T-Helper Cell Differentiation

The differentiation of naive CD4+ T cells into Th1 or Th17 lineages is orchestrated by specific cytokine environments, which in turn activate distinct intracellular signaling cascades and master transcriptional regulators.

Th17 Differentiation Pathway

The differentiation into a Th17 phenotype is a multi-step process initiated by a specific cytokine milieu and stabilized by subsequent signals.[8]

-

Induction: Transforming growth factor-beta (TGF-β) and IL-6 are the primary inducers.[8] IL-6 signaling activates the Janus kinase (JAK) pathway, leading to the phosphorylation and activation of the transcription factor STAT3.[9]

-

Amplification: Activated STAT3 induces the expression of the master regulator for Th17 cells, RORγt (Retinoic acid receptor-related orphan receptor gamma t).[9] STAT3 also promotes the expression of IL-21, which acts in an autocrine loop to further amplify STAT3 activation and solidify the Th17 lineage.[8]

-

Stabilization: IL-23 is crucial for the maintenance, expansion, and pathogenic function of committed Th17 cells.[8]

Figure 2. Key signaling pathway for Th17 cell differentiation.

Th1 Differentiation Pathway

The Th1 lineage is primarily driven by IL-12, which also signals through the JAK-STAT pathway. This leads to the activation of STAT4, which induces the expression of the master transcription factor T-bet. T-bet then drives the production of the signature Th1 cytokine, IFN-γ.[10]

Figure 3. Canonical signaling pathway for Th1 cell differentiation.

Detailed Experimental Protocols

Protocol: Induction of Arthritis with G6PI 325-339

-

Antigen Preparation: Dissolve synthetic hG6PI₃₂₅₋₃₃₉ peptide in sterile PBS. Prepare an emulsion by mixing the peptide solution 1:1 (v/v) with Complete Freund's Adjuvant (CFA).

-

Immunization: Immunize 8-10 week old DBA/1 mice intradermally at the base of the tail with 100-150 µL of the emulsion, containing 10-50 µg of the peptide.[4][5]

-

Adjuvant (Optional but common): Inject 200 ng of pertussis toxin intraperitoneally on days 0 and 2 post-immunization to enhance the response.[5]

-

Monitoring: Visually score arthritis in each paw daily from day 7, using a scale of 0-3 or 0-4 based on the degree of swelling and redness.

Protocol: Isolation and Re-stimulation of Lymph Node Cells

-

Cell Harvest: At day 12-14 post-immunization, euthanize mice and aseptically harvest draining lymph nodes (inguinal, axillary, brachial).

-

Cell Suspension: Prepare a single-cell suspension by mechanically dissociating the lymph nodes through a 70 µm cell strainer into complete RPMI-1640 medium.

-

Cell Culture: Plate the cells in a 96-well plate at a density of 2-5 x 10⁵ cells/well.

-

Re-stimulation: Stimulate the cells with the G6PI₃₂₅₋₃₃₉ peptide (5 µg/mL) for 48-72 hours for cytokine analysis by ELISA, or for 6 hours (with a protein transport inhibitor like Brefeldin A added for the last 4 hours) for intracellular cytokine staining.[4]

Protocol: Analysis of Th1/Th17 Cells by Flow Cytometry

-

Cell Stimulation: Use the short-term re-stimulation protocol (4.2, step 4).

-

Surface Staining: Wash cells in FACS buffer. Stain for surface markers such as CD4 to identify T helper cells. Incubate for 30 minutes at 4°C.[11]

-

Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercially available kit according to the manufacturer's instructions. This allows antibodies to access intracellular targets.[11][12]

-

Intracellular Staining: Incubate the fixed and permeabilized cells with fluorescently-conjugated antibodies against IFN-γ and IL-17A for 30-45 minutes at room temperature.[11]

-

Acquisition: Wash the cells and acquire data on a multicolor flow cytometer. Gate on CD4+ T cells and analyze the percentage of cells expressing IFN-γ (Th1) and IL-17A (Th17).[12]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies using G6PI peptide immunization models.

Table 1: Arthritis Induction in DBA/1 Mice with G6PI Peptides [4]

| Immunizing Peptide | Dose (µg) | Arthritis Incidence (%) | Mean Max. Score (± SEM) |

|---|---|---|---|

| G6PI (full-length) | 400 | 100 | 10.2 ± 0.8 |

| G6PI₈₅₋₉₉ | 50 | 100 | 5.0 ± 1.1 |

| G6PI₃₂₅₋₃₃₉ | 50 | 79 | 4.2 ± 0.9 |

| G6PI₄₆₉₋₄₈₃ | 50 | 93 | 6.5 ± 0.8 |

Table 2: Cytokine Profile of Antigen-Specific (CD154+) CD4+ T-Cells [4] Data represents the percentage of CD154+ cells producing the specified cytokine after ex vivo re-stimulation.

| Immunizing Peptide | % IL-17 | % IFN-γ | % TNF-α |

|---|---|---|---|

| G6PI (full-length) | ~18% | ~5% | ~8% |

| G6PI₃₂₅₋₃₃₉ | ~15% | ~4% | ~6% |

Table 3: G6PI-Specific Immunoglobulin Production [4] Data reflects relative antibody titers measured by ELISA on day 12 post-immunization.

| Immunizing Peptide | IgG1 Titer (OD) | IgG2a Titer (OD) | IgG2b Titer (OD) |

|---|---|---|---|

| G6PI (full-length) | ~1.8 | ~2.0 | ~1.6 |

| G6PI₃₂₅₋₃₃₉ | ~0.6 | ~1.2 | ~0.7 |

Conclusion

Immunization with the G6PI₃₂₅₋₃₃₉ peptide provides a robust and reproducible model for studying autoimmune arthritis. The pathogenesis is clearly driven by a mixed Th1 and Th17 cell response, with IL-17 playing a particularly prominent role in joint inflammation and destruction. Understanding the specific signaling pathways, cellular interactions, and cytokine profiles involved in this response is essential for identifying novel therapeutic targets and developing next-generation treatments for rheumatoid arthritis and other T-cell-mediated autoimmune diseases.

References

- 1. Adoptive Immunotherapy of iNKT Cells in Glucose-6-Phosphate Isomerase (G6PI)-Induced RA Mice [jove.com]

- 2. A glucose-6-phosphate isomerase peptide induces T and B cell-dependent chronic arthritis in C57BL/10 mice: arthritis without reactive oxygen species and complement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Immunization with an immunodominant self-peptide derived from glucose-6-phosphate isomerase induces arthritis in DBA/1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 6. researchgate.net [researchgate.net]

- 7. Arthritogenic T cell epitope in glucose-6-phosphate isomerase-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 9. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signal transduction and Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Introduction to Th1 Th2 Th17 Cells and Selection of Indicators [elabscience.com]

G6PI 325-339: A Key Tool for Elucidating Autoimmune Mechanisms in Inflammatory Arthritis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose-6-phosphate isomerase (G6PI), a ubiquitous glycolytic enzyme, has emerged as a critical autoantigen in the pathogenesis of inflammatory arthritis. Specifically, the peptide fragment spanning amino acids 325-339 of human G6PI (hG6PI 325-339) has been identified as a potent arthritogenic epitope capable of inducing a robust autoimmune response in preclinical models. This technical guide provides a comprehensive overview of G6PI 325-339 as a research tool, detailing its role in autoimmune mechanisms, experimental protocols for its use, and quantitative data from key studies. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to leverage this model for advancing our understanding and treatment of autoimmune arthritis.

Core Autoimmune Mechanisms Involving G6PI 325-339

Immunization with G6PI 325-339 peptide induces a T-cell and B-cell dependent inflammatory arthritis in susceptible mouse strains, such as DBA/1 and C57BL/10.[1][2] The pathogenic cascade is initiated by the presentation of the G6PI 325-339 peptide by antigen-presenting cells (APCs) via the major histocompatibility complex (MHC) class II molecule.[1] This leads to the activation and differentiation of autoreactive CD4+ T helper (Th) cells, predominantly Th1 and Th17 lineages.[1]

Th1 cells are characterized by the production of interferon-gamma (IFN-γ), while Th17 cells produce interleukin-17 (IL-17).[3] Both cytokines play a crucial role in orchestrating the inflammatory response in the joints. T cells primed with the human G6PI 325-339 peptide exhibit cross-reactivity with the endogenous murine G6PI protein, thus propagating the autoimmune attack against self-antigens.[1]

The development of G6PI 325-339-induced arthritis is also dependent on the presence of B cells.[1] While the antibody response to the G6PI peptide is often minimal, B cells are thought to contribute to the pathogenesis through antigen presentation and cytokine production.[1][4]